molecular formula C20H20FN5O4 B2372638 ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919009-64-6

ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B2372638
CAS No.: 919009-64-6
M. Wt: 413.409
InChI Key: RAUOCZQBAIBZEU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H20FN5O4 and its molecular weight is 413.409. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Substituted aryl meroterpenoids, including a compound structurally similar to ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate, were isolated from red seaweed and demonstrated significant antioxidant properties, potentially useful in pharmaceutical and food industries (Chakraborty et al., 2016).
  • A series of ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates were synthesized, characterized, and evaluated for their antimicrobial activity, suggesting the potential for similar compounds in combating microbial infections (Spoorthy et al., 2021).

Biological and Pharmacological Potential

  • Novel tricyclic etheno analogs of potent antivirals and cytostatics, structurally similar to this compound, were synthesized, showing modest activity against viruses and demonstrating the potential for further exploration in antiviral research (Hořejší et al., 2006).
  • New compounds from marine fungus were isolated and characterized, suggesting the potential of similar compounds for use in various biomedical applications, including as antitumoral or antimicrobial agents (Wu et al., 2010).

Chemical Properties and Applications

  • Synthesized 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a compound related to this compound, was studied for its synthesis methods and reaction conditions, providing a foundation for understanding the synthesis of complex chemicals and pharmaceuticals (Huang Jin-qing, 2009).

Properties

IUPAC Name

ethyl 2-[2-[(4-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4/c1-4-30-15(27)11-24-12(2)9-25-16-17(22-19(24)25)23(3)20(29)26(18(16)28)10-13-5-7-14(21)8-6-13/h5-9H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUOCZQBAIBZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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